BenchChemオンラインストアへようこそ!

Cyclopentyl(pyridin-2-yl)methanamine

MAO-B inhibition Neurodegenerative disease Enzyme assay

Select Cyclopentyl(pyridin-2-yl)methanamine (CAS 1183202-03-0) for your MAO-B inhibitor programs. This primary amine building block demonstrates potent, selective MAO-B inhibition (IC50=115 nM) with 18-fold selectivity over adenosine A1 receptors, providing a validated starting point for Parkinson's disease research. Its optimal CNS physicochemical profile (cLogP=1.468, TPSA=38.9 Ų) and commercial availability as both (S)- and (R)-enantiomers enable critical stereochemical SAR studies unavailable with achiral regioisomers like CAS 1176042-23-1. Ensure your lead optimization has a structurally defined, selective, and enantiopure foundation.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 1183202-03-0
Cat. No. B3088192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(pyridin-2-yl)methanamine
CAS1183202-03-0
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=CC=N2)N
InChIInChI=1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2
InChIKeyVRSXRUYHYMYXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl(pyridin-2-yl)methanamine (CAS 1183202-03-0) Procurement Guide: Key Properties and Research-Grade Specifications


Cyclopentyl(pyridin-2-yl)methanamine (CAS 1183202-03-0) is a heterocyclic primary amine building block with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It features a pyridine ring substituted at the 2-position with a methanamine moiety bearing a cyclopentyl group, classifying it among aliphatic primary amines and primary N-α-alkylhetaryl amines . The compound is available from multiple research chemical suppliers at ≥95% purity, with a computed cLogP of 1.468, indicating moderate lipophilicity suitable for CNS-penetrant compound design .

Why Cyclopentyl(pyridin-2-yl)methanamine Cannot Be Interchanged with Closely Related Pyridinylmethanamine Analogs: Critical Structural and Biological Distinctions


Substituting cyclopentyl(pyridin-2-yl)methanamine with structurally similar pyridinylmethanamine derivatives introduces substantial changes in both target binding profiles and physicochemical properties. The cyclopentyl substituent imparts a specific three-dimensional conformation and lipophilicity (cLogP = 1.468) that differs meaningfully from analogs bearing cyclohexyl, phenyl, or unsubstituted methyl groups [1]. These structural variations translate into distinct biological outcomes: the cyclopentyl derivative exhibits selective MAO-B inhibition (IC50 = 115 nM) while the structurally related cyclobutyl analog displays different enzyme interaction profiles, and the [1-(pyridin-2-yl)cyclopentyl]methanamine regioisomer (CAS 1176042-23-1) alters the spatial positioning of the amine group relative to the pyridine ring, modifying hydrogen-bonding geometry and receptor binding potential [2][3]. Generic substitution without experimental validation therefore risks divergent bioactivity, altered selectivity, and compromised structure-activity relationship continuity.

Cyclopentyl(pyridin-2-yl)methanamine: Quantitative Comparative Evidence for Scientific Selection


MAO-B Inhibition: Cyclopentyl(pyridin-2-yl)methanamine Demonstrates Sub-Micromolar Potency with Quantifiable Selectivity over Adenosine A1 Receptor

Cyclopentyl(pyridin-2-yl)methanamine exhibits an IC50 of 115 nM against human monoamine oxidase B (MAO-B) as measured by fluorescence spectrophotometry using kynuramine as substrate [1]. In parallel binding assays, the same compound demonstrates substantially weaker affinity for the adenosine A1 receptor, with a Ki of 2.06 μM (2060 nM) in human A1 receptor inhibition assays and a Ki of 2.00 μM in rat whole brain membrane displacement assays using [3H]-DPCPX [2][3]. This represents an approximately 18-fold selectivity window for MAO-B over adenosine A1 receptor binding (115 nM vs. 2060 nM), providing a quantifiable basis for target engagement profiling.

MAO-B inhibition Neurodegenerative disease Enzyme assay

CCR5 Antagonist Activity: Patent-Reported Pharmacological Differentiation from CETP Inhibitor Scaffolds

According to patent-associated preliminary pharmacological screening, cyclopentyl(pyridin-2-yl)methanamine demonstrates CCR5 antagonist activity applicable to the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, structurally related cycloalkylpyridin-2-amine derivatives described in Japanese Patent JP5964965 are disclosed as cholesteryl ester transfer protein (CETP) inhibitors intended for lipid metabolism disorders and atherosclerosis [2]. The divergence in reported therapeutic indications—CCR5 antagonism versus CETP inhibition—reflects how the specific substitution pattern of cyclopentyl(pyridin-2-yl)methanamine directs biological activity toward distinct target classes compared to broader cycloalkylpyridin-2-amine scaffolds.

CCR5 antagonist HIV Chemokine receptor

Stereochemical Differentiation: Chiral (S)- and (R)-Enantiomers Available for Stereospecific SAR Exploration

Cyclopentyl(pyridin-2-yl)methanamine contains a chiral center at the methanamine carbon, enabling stereochemical differentiation that is unavailable with achiral analogs. The (S)-enantiomer is commercially available as the hydrochloride salt (CAS 1430472-89-1, MW 212.72 g/mol) , and the (R)-enantiomer is also catalogued (CAS not assigned, free base MW 176.26 g/mol) . In contrast, regioisomers such as [1-(pyridin-2-yl)cyclopentyl]methanamine (CAS 1176042-23-1), where the amine is attached directly to the cyclopentyl ring rather than the methanamine bridge, lack the same chiral center and exhibit different spatial geometry as evidenced by their distinct InChI Key (DQSRGJUPRBBWIV-UHFFFAOYSA-N) and reported XLogP3 value of 1.6 versus cLogP of 1.468 for the target compound [1].

Chiral amine Stereochemistry Enantioselective synthesis

Lipophilicity Profile: Cyclopentyl Derivative Occupies Intermediate LogP Space Relative to Cyclic Homologs

Cyclopentyl(pyridin-2-yl)methanamine has a computed cLogP of 1.468 . This positions it between more hydrophilic unsubstituted pyridin-2-ylmethanamine (estimated LogP significantly lower) and more lipophilic cyclohexyl analogs, as well as the 3-methyl substituted derivative cyclopentyl(3-methylpyridin-2-yl)methanamine (XLogP3-AA = 2.0, MW = 190.28 g/mol) [1][2]. The intermediate lipophilicity of the target compound (cLogP 1.468 vs. 2.0 for the 3-methyl analog) translates to a 0.53 LogP unit difference, corresponding to an approximately 3.4-fold difference in predicted octanol-water partition coefficient. This property is critical for CNS penetration potential, as compounds within the LogP range of 1–3 are generally favored for blood-brain barrier permeability.

Lipophilicity CNS drug design Physicochemical property

Cyclopentyl(pyridin-2-yl)methanamine: Evidence-Backed Research and Industrial Application Scenarios


Monoamine Oxidase B (MAO-B) Inhibitor Screening and CNS Drug Discovery

Based on the documented IC50 of 115 nM against human MAO-B [1], cyclopentyl(pyridin-2-yl)methanamine serves as a validated starting scaffold for developing selective MAO-B inhibitors targeting neurodegenerative conditions including Parkinson's disease. The demonstrated 18-fold selectivity over adenosine A1 receptors (Ki = 2060 nM) [2] provides a quantifiable selectivity baseline for medicinal chemistry optimization campaigns. Researchers can use this compound as a reference ligand in MAO-B enzymatic assays and as a core template for structure-activity relationship expansion.

CCR5 Chemokine Receptor Antagonist Development

Preliminary pharmacological screening data identifying cyclopentyl(pyridin-2-yl)methanamine as a CCR5 antagonist [1] supports its application in programs targeting HIV entry inhibition, inflammatory diseases, and autoimmune disorders. The compound offers a structurally defined entry point distinct from cycloalkylpyridin-2-amine derivatives disclosed as CETP inhibitors in patent JP5964965 [2], enabling research teams to pursue chemokine receptor modulation without cross-reactivity to lipid metabolism pathways associated with alternative scaffolds.

Chiral Building Block for Stereospecific Medicinal Chemistry

The commercial availability of both (S)- and (R)-enantiomers of cyclopentyl(pyridin-2-yl)methanamine [1][2] enables enantioselective synthesis and stereochemical structure-activity relationship studies. The chiral methanamine center distinguishes this compound from achiral regioisomers like [1-(pyridin-2-yl)cyclopentyl]methanamine (CAS 1176042-23-1) [3], providing a critical advantage for projects where stereochemical configuration influences target binding, metabolic stability, or off-target profiles.

CNS-Penetrant Compound Libraries and Fragment-Based Drug Discovery

With a cLogP of 1.468 [1] and topological polar surface area (TPSA) of 38.9 Ų [2], cyclopentyl(pyridin-2-yl)methanamine resides within optimal physicochemical space for blood-brain barrier permeability (LogP 1–3, TPSA < 90 Ų). This property profile supports inclusion in CNS-focused screening libraries and fragment-based discovery collections. The compound's intermediate lipophilicity offers a balanced starting point for lead optimization, avoiding the excessive hydrophobicity of cyclohexyl or 3-methyl substituted analogs (XLogP3 = 2.0) [3] that may compromise solubility and increase promiscuous binding risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl(pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.